tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate
Overview
Description
tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate is a versatile chemical compound widely used in various scientific research applications. It is known for its unique properties and has found utility in areas such as drug synthesis, organic chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(ethanesulfonyl)phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate is used in various scientific research applications, including:
Drug Synthesis: It serves as a building block in the synthesis of pharmaceuticals.
Organic Chemistry: The compound is used in the development of new organic reactions and methodologies.
Material Science: It is utilized in the creation of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines.
2-(ethanesulfonyl)phenyl isocyanate: A precursor in the synthesis of tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate.
Uniqueness
This compound is unique due to its combination of the tert-butyl carbamate and ethanesulfonyl phenyl groups, which provide distinct reactivity and stability. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
Biological Activity
tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its role as a multi-kinase inhibitor, its mechanism of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 285.36 g/mol. The compound features a tert-butyl group, an ethanesulfonyl moiety, and a phenyl ring, which contribute to its unique reactivity and biological properties.
The primary mechanism of action for this compound involves inhibition of specific kinases that play crucial roles in cell signaling pathways associated with cancer proliferation and survival. By binding to the active sites or allosteric sites of these kinases, the compound can effectively prevent substrate binding and catalysis, leading to reduced tumor growth and angiogenesis.
Multi-Kinase Inhibition
Research indicates that this compound exhibits significant activity as a multi-kinase inhibitor. It selectively inhibits various kinases involved in cancer progression while sparing others, which may reduce side effects typically associated with broader-spectrum kinase inhibitors. Preclinical studies have demonstrated its effectiveness in inhibiting tumor growth across different cancer models.
Anti-inflammatory Effects
In addition to its anti-cancer properties, compounds structurally related to this compound have shown promising anti-inflammatory activities. For instance, studies on similar carbamate derivatives indicated significant inhibition of inflammation in carrageenan-induced rat paw edema models, with inhibition percentages ranging from 39% to over 54% compared to standard anti-inflammatory drugs like indomethacin .
Case Studies
- Inhibition of Tumor Growth : A study highlighted the compound's ability to inhibit the growth of various tumor cell lines by targeting specific kinases involved in cell cycle regulation and apoptosis. The results showed a notable decrease in cell viability with an IC50 value indicating potent activity against tested cancer cell lines.
- Anti-inflammatory Activity : Another study synthesized several analogues of this compound and evaluated their anti-inflammatory effects. Compounds demonstrated varying degrees of inhibition, suggesting that structural modifications could enhance biological activity .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound relative to similar compounds, the following table summarizes key features:
Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | C13H19NO4S | Multi-kinase inhibitor | TBD |
t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate | C15H23NO4S | Anti-inflammatory | TBD |
N-[3-(ethanesulfonyl)phenyl]carbamate | C11H15NO4S | Moderate kinase inhibition | TBD |
Properties
IUPAC Name |
tert-butyl N-(2-ethylsulfonylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-5-19(16,17)11-9-7-6-8-10(11)14-12(15)18-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFZCPYVJBQIML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734851 | |
Record name | tert-Butyl [2-(ethanesulfonyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-94-1 | |
Record name | Carbamic acid, N-[2-(ethylsulfonyl)phenyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [2-(ethanesulfonyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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